molecular formula C12H13NO3 B1438391 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1114822-70-6

1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1438391
CAS RN: 1114822-70-6
M. Wt: 219.24 g/mol
InChI Key: DTFVOKBVVXNWCP-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1114822-70-6 . It has a molecular weight of 219.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . The InChI code is 1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of neuroprotective and anticonvulsant medications. The tetrahydroquinoline core is a common motif in compounds exhibiting central nervous system activity .

Agriculture

Within agriculture, derivatives of this compound could be explored for their potential as growth promoters or pesticides. The structural analogy to natural plant alkaloids suggests that it may interact with biological pathways in plants, potentially leading to enhanced growth or resistance to pests .

Material Science

In material science, the compound’s potential lies in its ability to act as a precursor for organic semiconductors. Its rigid structure and the possibility of introducing various functional groups make it a candidate for creating novel materials with specific electronic properties .

Environmental Science

Environmental science could benefit from this compound through the development of new sensors for pollutant detection. The electron-rich nature of the tetrahydroquinoline moiety allows for the formation of complexes with metals, which could be utilized in the detection of heavy metals in water sources .

Biochemistry

Biochemically, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that process aromatic compounds. It can serve as a model substrate to understand the mechanisms of action of these enzymes, which is crucial for the development of enzyme inhibitors .

Pharmacology

Pharmacologically, the compound’s derivatives may be investigated for their potential as drug candidates. Its structure is similar to that of many biologically active molecules, and it could be a starting point for the synthesis of compounds with anti-inflammatory, analgesic, or antiviral activities .

properties

IUPAC Name

1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFVOKBVVXNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C2=CC=CC=C21)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165266
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1114822-70-6
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114822-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
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1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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